4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-3-(2-propenyl)-
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Overview
Description
orotic acid , is a pyrimidinecarboxylic acid derivative. It is a key intermediate in the biosynthesis of pyrimidines, which are essential components of nucleic acids.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: Orotic acid can be synthesized through the reaction of uracil with glyoxal in the presence of ammonia.
Industrial Production Methods: Commercial production often involves the fermentation process using microorganisms that naturally produce orotic acid.
Types of Reactions:
Oxidation: Orotic acid can be oxidized to form uracil.
Reduction: Reduction reactions can convert orotic acid to its corresponding alcohols or amines.
Substitution: Substitution reactions can occur at various positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminium hydride (LiAlH4) in ether.
Substitution: Halogenation with chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Uracil
Reduction: Various alcohols and amines
Substitution: Halogenated derivatives
Scientific Research Applications
Orotic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of nucleotides and nucleosides.
Biology: It plays a role in the study of nucleotide metabolism and genetic regulation.
Medicine: Orotic acid is used in the treatment of certain metabolic disorders and as a supplement in some vitamin therapies.
Industry: It is utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
Orotic acid exerts its effects through its role in the pyrimidine biosynthesis pathway. It is converted into uridine monophosphate (UMP), which is a precursor for the synthesis of other pyrimidine nucleotides. The molecular targets and pathways involved include enzymes such as orotate phosphoribosyltransferase and orotidine 5'-monophosphate decarboxylase.
Comparison with Similar Compounds
Uracil: A pyrimidine derivative that is a product of orotic acid oxidation.
Thymine: Another pyrimidine derivative involved in DNA synthesis.
Cytosine: A pyrimidine base found in DNA and RNA.
Uniqueness: Orotic acid is unique in its role as an intermediate in pyrimidine biosynthesis and its involvement in metabolic disorders. Unlike uracil and thymine, which are directly incorporated into nucleic acids, orotic acid requires enzymatic conversion to become part of nucleotides.
Properties
CAS No. |
36324-05-7 |
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Molecular Formula |
C8H8N2O4 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
2,6-dioxo-3-prop-2-enylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H8N2O4/c1-2-3-10-5(7(12)13)4-6(11)9-8(10)14/h2,4H,1,3H2,(H,12,13)(H,9,11,14) |
InChI Key |
SCXYLJCQPUSWHW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=CC(=O)NC1=O)C(=O)O |
Origin of Product |
United States |
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